molecular formula C22H18BrN3O3S B4335352 5-ACETYL-4-(2-BROMOPHENYL)-6-METHYL-2-[(2-NITROBENZYL)SULFANYL]-1,4-DIHYDRO-3-PYRIDINECARBONITRILE

5-ACETYL-4-(2-BROMOPHENYL)-6-METHYL-2-[(2-NITROBENZYL)SULFANYL]-1,4-DIHYDRO-3-PYRIDINECARBONITRILE

Cat. No.: B4335352
M. Wt: 484.4 g/mol
InChI Key: TVWAEOREKSLPIC-UHFFFAOYSA-N
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Description

5-ACETYL-4-(2-BROMOPHENYL)-6-METHYL-2-[(2-NITROBENZYL)SULFANYL]-1,4-DIHYDRO-3-PYRIDINECARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups such as acetyl, bromophenyl, methyl, nitrobenzyl, thio, and pyridinecarbonitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ACETYL-4-(2-BROMOPHENYL)-6-METHYL-2-[(2-NITROBENZYL)SULFANYL]-1,4-DIHYDRO-3-PYRIDINECARBONITRILE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their combination under specific reaction conditions. Common steps include:

    Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of functional groups: Functional groups such as acetyl, bromophenyl, and nitrobenzyl can be introduced through substitution reactions using reagents like acetyl chloride, bromobenzene, and nitrobenzyl chloride.

    Thioether formation: The thioether linkage can be formed by reacting the intermediate with a thiol reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-ACETYL-4-(2-BROMOPHENYL)-6-METHYL-2-[(2-NITROBENZYL)SULFANYL]-1,4-DIHYDRO-3-PYRIDINECARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromophenyl group could yield various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving its functional groups.

    Medicine: Potential use in drug development due to its unique structure.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 5-ACETYL-4-(2-BROMOPHENYL)-6-METHYL-2-[(2-NITROBENZYL)SULFANYL]-1,4-DIHYDRO-3-PYRIDINECARBONITRILE would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-acetyl-4-(2-chlorophenyl)-6-methyl-2-[(2-nitrobenzyl)thio]-1,4-dihydro-3-pyridinecarbonitrile
  • 5-acetyl-4-(2-fluorophenyl)-6-methyl-2-[(2-nitrobenzyl)thio]-1,4-dihydro-3-pyridinecarbonitrile

Uniqueness

The uniqueness of 5-ACETYL-4-(2-BROMOPHENYL)-6-METHYL-2-[(2-NITROBENZYL)SULFANYL]-1,4-DIHYDRO-3-PYRIDINECARBONITRILE lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the bromophenyl group, for example, may influence its interactions with biological targets differently than a chlorophenyl or fluorophenyl group.

Properties

IUPAC Name

5-acetyl-4-(2-bromophenyl)-6-methyl-2-[(2-nitrophenyl)methylsulfanyl]-1,4-dihydropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN3O3S/c1-13-20(14(2)27)21(16-8-4-5-9-18(16)23)17(11-24)22(25-13)30-12-15-7-3-6-10-19(15)26(28)29/h3-10,21,25H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWAEOREKSLPIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC2=CC=CC=C2[N+](=O)[O-])C#N)C3=CC=CC=C3Br)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-ACETYL-4-(2-BROMOPHENYL)-6-METHYL-2-[(2-NITROBENZYL)SULFANYL]-1,4-DIHYDRO-3-PYRIDINECARBONITRILE
Reactant of Route 2
5-ACETYL-4-(2-BROMOPHENYL)-6-METHYL-2-[(2-NITROBENZYL)SULFANYL]-1,4-DIHYDRO-3-PYRIDINECARBONITRILE
Reactant of Route 3
5-ACETYL-4-(2-BROMOPHENYL)-6-METHYL-2-[(2-NITROBENZYL)SULFANYL]-1,4-DIHYDRO-3-PYRIDINECARBONITRILE
Reactant of Route 4
5-ACETYL-4-(2-BROMOPHENYL)-6-METHYL-2-[(2-NITROBENZYL)SULFANYL]-1,4-DIHYDRO-3-PYRIDINECARBONITRILE
Reactant of Route 5
5-ACETYL-4-(2-BROMOPHENYL)-6-METHYL-2-[(2-NITROBENZYL)SULFANYL]-1,4-DIHYDRO-3-PYRIDINECARBONITRILE
Reactant of Route 6
5-ACETYL-4-(2-BROMOPHENYL)-6-METHYL-2-[(2-NITROBENZYL)SULFANYL]-1,4-DIHYDRO-3-PYRIDINECARBONITRILE

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